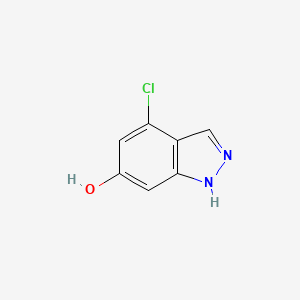4-Chloro-1H-indazol-6-ol
CAS No.: 887569-87-1
Cat. No.: VC3235277
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887569-87-1 |
|---|---|
| Molecular Formula | C7H5ClN2O |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 4-chloro-1H-indazol-6-ol |
| Standard InChI | InChI=1S/C7H5ClN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10) |
| Standard InChI Key | BUJPBASKWWMBKI-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1NN=C2)Cl)O |
| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Cl)O |
Introduction
Synthesis and Chemical Properties
Chemical Reactivity
The chemical reactivity of 4-Chloro-1H-indazol-6-ol is influenced by three key functional groups:
-
The indazole N-H group, which can participate in hydrogen bonding and acid-base reactions
-
The chlorine substituent at position 4, which can undergo nucleophilic aromatic substitution reactions
-
The hydroxyl group at position 6, which can participate in hydrogen bonding and be derivatized through various reactions (esterification, etherification, etc.)
The presence of both electron-withdrawing (chlorine) and electron-donating (hydroxyl) groups creates an interesting electronic distribution that can affect regioselectivity in further chemical transformations. The chlorine substituent at position 4 may enhance electrophilicity at specific positions on the ring, potentially facilitating targeted functionalization.
Spectroscopic Characteristics
| Carbon Position | 1H-Indazole Derivatives (δ in ppm) | Expected Range for 4-Chloro-1H-indazol-6-ol |
|---|---|---|
| C3 | 133.5 - 136.7 | 134 - 137 |
| C3a | 120.2 - 126.0 | 122 - 127 |
| C4 | 118.9 - 138.8 | 138 - 142 (due to Cl substitution) |
| C5 | 114.4 - 141.7 | 118 - 125 |
| C6 | 121.2 - 145.6 | 150 - 155 (due to OH substitution) |
| C7 | 103.8 - 115.3 | 108 - 115 |
| C7a | 137.3 - 141.7 | 138 - 142 |
The 1H NMR spectrum would likely show characteristic signals for the aromatic protons, with the absence of signals at positions 4 and 6 due to substitution. The hydroxyl proton would typically appear as a singlet, potentially showing coupling with neighboring aromatic protons depending on the experimental conditions .
Mass Spectrometry and Other Spectroscopic Methods
Mass spectrometry of 4-Chloro-1H-indazol-6-ol would be expected to show a characteristic molecular ion peak with the distinctive isotope pattern of chlorine-containing compounds (M and M+2 peaks in approximately 3:1 ratio). Fragmentation patterns would likely include loss of the hydroxyl group and various rearrangements typical of heterocyclic aromatic compounds.
IR spectroscopy would reveal characteristic bands for:
-
N-H stretching (typically 3300-3500 cm-1)
-
O-H stretching (broad band around 3200-3600 cm-1)
-
Aromatic C=C and C=N stretching (1400-1600 cm-1)
-
C-Cl stretching (typically 600-800 cm-1)
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 4-Chloro-1H-indazol-6-ol would be significantly influenced by its specific substitution pattern:
-
The chlorine at position 4 may enhance lipophilicity and membrane permeability, potentially increasing bioavailability.
-
The hydroxyl group at position 6 provides a site for hydrogen bonding with biological targets and may contribute to water solubility.
-
The unsubstituted nitrogen atoms in the indazole ring serve as hydrogen bond acceptors and can interact with specific amino acid residues in target proteins.
Structure-activity relationship (SAR) studies on related compounds suggest that halogen substitutions on the indazole ring can significantly impact biological activity. For instance, substituting a chlorine or methyl group at position 7 of the indazole nucleus has been shown to enhance cardiovascular activity in some derivatives .
Physical and Chemical Properties
Physical Characteristics
While specific data for 4-Chloro-1H-indazol-6-ol is limited, its physical properties can be estimated based on similar compounds:
-
Appearance: Likely a crystalline solid, possibly white to off-white in color
-
Solubility: Expected to have moderate solubility in organic solvents like DMSO, methanol, and ethanol, with limited solubility in water
-
Molecular weight: Approximately 184.6 g/mol (C7H5ClN2O)
-
Melting point: Likely in the range of 200-250°C, based on similar indazole derivatives
Chemical Stability and Reactivity
4-Chloro-1H-indazol-6-ol would likely exhibit stability characteristics typical of substituted indazoles:
-
Oxidative stability: The compound may be susceptible to oxidation, particularly at the hydroxyl group.
-
Photostability: May exhibit photosensitivity, requiring storage away from direct light.
-
Thermal stability: Likely stable at room temperature but may decompose at elevated temperatures.
-
pH sensitivity: The hydroxyl group makes the compound potentially sensitive to pH changes, with possible ionization under basic conditions.
Analytical Methods and Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be a primary method for the analysis and purification of 4-Chloro-1H-indazol-6-ol. Reverse-phase HPLC using C18 columns with appropriate mobile phase compositions (typically acetonitrile/water mixtures with buffers) would be suitable. The presence of both aromatic rings and polar functional groups makes UV detection (typically at wavelengths around 254-280 nm) effective for quantification.
Thin-layer chromatography (TLC) could serve as a rapid analytical method, with systems such as ethyl acetate/hexane mixtures or dichloromethane/methanol combinations likely providing good resolution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume